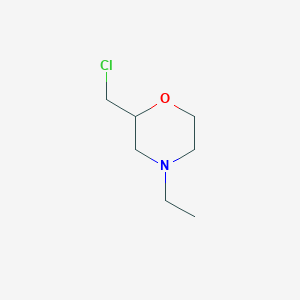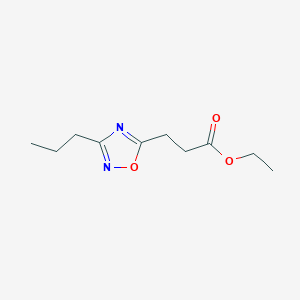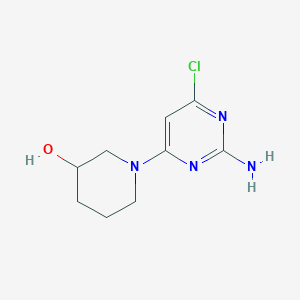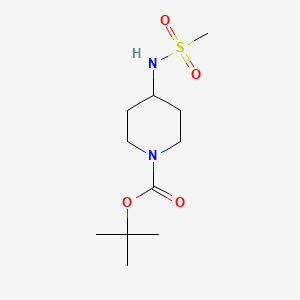
4-(Aminomethyl)-1-(tert-butyl)pyrrolidin-2-one
Descripción general
Descripción
4-(Aminomethyl)-1-(tert-butyl)pyrrolidin-2-one, also known as 4-AM-TBP, is a synthetic chemical compound belonging to the pyrrolidine family of compounds. It is a colorless, water-soluble solid with a melting point of 75°C. 4-AM-TBP has been extensively studied and used in scientific research for its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Synthesis of Functionalized Ligands
Research on pyridine-based ligands, which share structural similarities with "4-(Aminomethyl)-1-(tert-butyl)pyrrolidin-2-one," reveals their utility in synthesizing terdendate ligands for metal ions. These ligands, due to their functional groups, are vital in creating complexes for catalysis or material science applications. The introduction of various substituents, such as aminomethyl, allows for the formation of ligands that can bind metal ions in a specific manner, making them useful in a wide range of chemical reactions (Vermonden et al., 2003).
Conformational Analysis of Pyrrolidine Derivatives
Another study focused on the synthesis and conformational analysis of cis- and trans-4-tert-butylprolines, closely related to the pyrrolidine core of "4-(Aminomethyl)-1-(tert-butyl)pyrrolidin-2-one." This research is critical in understanding how substituents affect the conformation of pyrrolidine rings, which is crucial in peptide synthesis and the design of pharmaceuticals and biologically active molecules (Koskinen et al., 2005).
Development of Polyimides
In material science, the synthesis and characterization of poly(pyridine–imide)s with tert-butyl substituents illustrate the importance of incorporating tert-butyl groups into polymer backbones for enhancing solubility and thermal stability. Such research underscores the potential of using "4-(Aminomethyl)-1-(tert-butyl)pyrrolidin-2-one" in developing new materials with advanced properties (Lu et al., 2014).
Structural Studies of Pyrrolidin-2-one Derivatives
The study of all-cis trisubstituted pyrrolidin-2-ones, similar to "4-(Aminomethyl)-1-(tert-butyl)pyrrolidin-2-one," provides insights into their potential applications in medicinal chemistry and drug design due to their specific conformational properties. Such compounds can serve as key intermediates or scaffolds in the synthesis of bioactive molecules (Weber et al., 1995).
Propiedades
IUPAC Name |
4-(aminomethyl)-1-tert-butylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)11-6-7(5-10)4-8(11)12/h7H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXQKGOAZYILFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-(tert-butyl)pyrrolidin-2-one | |
CAS RN |
893750-62-4 | |
| Record name | 4-(aminomethyl)-1-tert-butylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1520460.png)


![3-[5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520463.png)



![5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1520472.png)
![Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B1520473.png)


![2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1520481.png)
![(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1520482.png)